2-Morpholinopyrimidine-5-carboxylic acid

Übersicht

Beschreibung

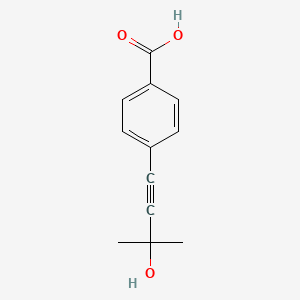

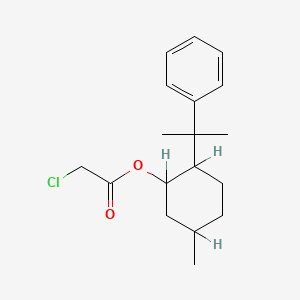

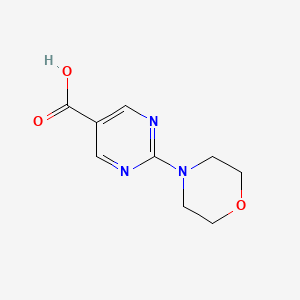

2-Morpholinopyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 . It has a molecular weight of 209.2 .

Molecular Structure Analysis

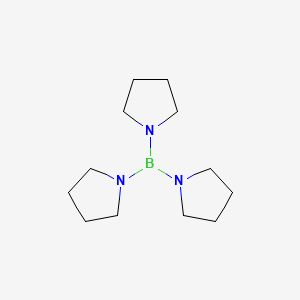

The molecular structure of 2-Morpholinopyrimidine-5-carboxylic acid consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. Attached to the pyrimidine ring is a morpholine ring and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 2-Morpholinopyrimidine-5-carboxylic acid are not available, pyrimidines in general can undergo a variety of reactions. These include oxidative annulation, three-component coupling reactions, and base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis

2-Morpholinopyrimidine-5-carboxylic acid has a molecular weight of 209.2 and its molecular formula is C9H11N3O3 . More detailed physical and chemical properties are not available in the sources.Wissenschaftliche Forschungsanwendungen

Biochemistry: Synthesis of Morpholino Nucleosides

Summary

Morpholino nucleosides are crucial in the development of oligonucleotide therapies for treating mutagenic diseases. The synthesis involves condensation between morpholine acetal and nucleobases under Lewis acid conditions .

Methods

The synthesis begins with the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by O-benzoylation and ring-closure .

Results

The process yields diversified optically pure morpholino monomers with good yields and anomeric ratios, crucial for antisense oligonucleotides in gene therapy applications .

Pharmaceutical Research: Anti-inflammatory Applications

Summary

Pyrimidines, including morpholinopyrimidine derivatives, exhibit a range of pharmacological effects, notably anti-inflammatory activities .

Methods

Synthesis of pyrimidines involves various methods, with anti-inflammatory effects attributed to their inhibitory response against vital inflammatory mediators .

Results

Literature studies reveal potent anti-inflammatory effects, with detailed structure-activity relationships providing insights for novel analogs with enhanced activities and minimal toxicity .

Materials Science: Peptide-based Porous Materials

Summary

Morpholine derivatives are used in the design of peptide-based porous materials with applications in catalysis, sensing, separation, and drug delivery .

Methods

The self-assembly of peptides forms porous structures, with the pore size and properties adjustable through peptide sequence design or modification .

Results

Functional moieties and metal ions introduced into these materials expand their range and applications in various fields .

Analytical Chemistry: Dual PI3K/mTOR Inhibitors

Summary

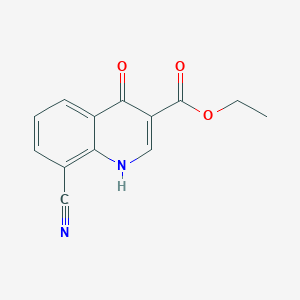

Morpholinopyrimidine-5-carbonitriles are synthesized as dual PI3K/mTOR inhibitors, showing promise in cancer treatment .

Methods

The design and synthesis involve integrating a heterocycle at position 2 of the key intermediate, yielding compounds with antiproliferative activity .

Results

Compounds exhibit significant effects on PI3Kα/PI3Kβ/PI3Kδ and mTOR, with cytotoxic apoptosis induction in leukemia cell lines .

Chemical Engineering: Raw Material for Synthesis

Summary

2-Morpholinopyrimidine-5-carboxylic acid is a valuable raw material in the synthesis of various chemical products .

Methods

Used in chemical engineering processes, it contributes to the creation of compounds with specific properties and applications .

Results

The acid’s role in the synthesis of diverse chemical products highlights its importance in the field of chemical engineering .

This analysis showcases the versatility of 2-Morpholinopyrimidine-5-carboxylic acid in scientific research, with each application contributing to advancements in their respective fields. The detailed methods and significant results underline the compound’s potential in ongoing and future research endeavors.

Medicinal Chemistry: Antioxidant Properties

Summary

Pyrimidine derivatives, including morpholinopyrimidine, are known for their antioxidant properties, which are essential in combating oxidative stress-related diseases .

Methods

The evaluation of antioxidant properties typically involves assays like DPPH, ABTS, and FRAP, which measure the scavenging activity of compounds against free radicals .

Results

Studies have shown that certain pyrimidine derivatives exhibit significant antioxidant activities, suggesting their potential use in therapeutic applications .

Pharmacology: Antiviral and Antibacterial Effects

Summary

Morpholinopyrimidine derivatives have been studied for their antiviral and antibacterial effects, which are crucial in the development of new drugs .

Methods

The antiviral and antibacterial activities are assessed using various in vitro assays against a panel of viruses and bacteria strains .

Results

Research indicates that these compounds can inhibit the growth of certain pathogens, making them candidates for further drug development .

Computational Chemistry: Molecular Modeling

Summary

In computational chemistry, morpholinopyrimidine derivatives are modeled to predict their interaction with biological targets .

Methods

Molecular docking and dynamics simulations are used to understand the binding affinity and conformational changes upon interaction with targets .

Results

The modeling provides insights into the potential efficacy of these compounds as drugs, guiding the design of more potent analogs .

Bioinformatics: Drug Design

Summary

Bioinformatics tools utilize morpholinopyrimidine derivatives in the drug design process, particularly in the optimization of lead compounds .

Methods

The process involves in silico screening and optimization, using databases and algorithms to predict the drug-likeness and pharmacokinetic properties .

Results

This approach accelerates the drug discovery process by identifying promising candidates for synthesis and biological testing .

Nanotechnology: Drug Delivery Systems

Summary

Morpholinopyrimidine derivatives are explored in nanotechnology for their use in drug delivery systems to enhance the bioavailability of therapeutics .

Methods

Nanoparticle formulations are developed to encapsulate these compounds, improving their stability and targeting specific tissues or cells .

Results

The development of such delivery systems has shown improved therapeutic outcomes in preclinical studies, with potential for clinical applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-morpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPUFHIOPXMZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390289 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinopyrimidine-5-carboxylic acid | |

CAS RN |

253315-05-8 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.